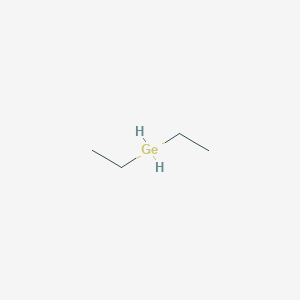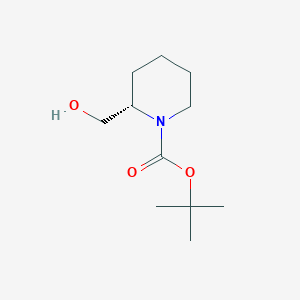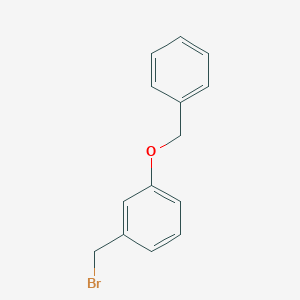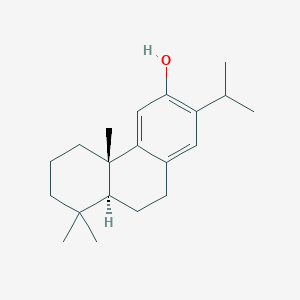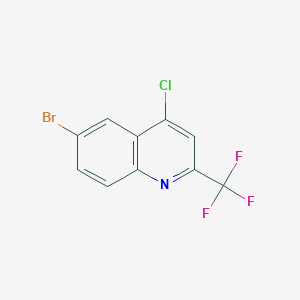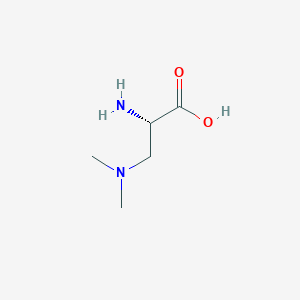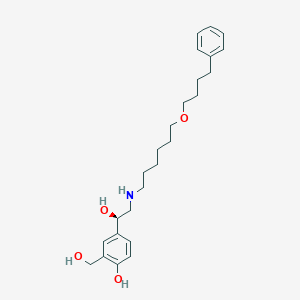
(r)-Salmeterol
Vue d'ensemble
Description
(r)-Salmeterol is a long-acting beta-2 agonist drug that is used to treat asthma and chronic obstructive pulmonary disease (COPD). It is a selective beta-2 receptor agonist, which means it binds specifically to beta-2 adrenergic receptors in the lungs to produce bronchodilation.
Applications De Recherche Scientifique
Pharmacokinetics in Asthma Patients : A study by Soulele, Macheras, and Karalis (2017) analyzed the pharmacokinetics of inhaled salmeterol in asthma patients. This research highlighted the importance of understanding how salmeterol is processed in the body, including its absorption and distribution patterns, which are crucial for optimizing its therapeutic use (Soulele, Macheras, & Karalis, 2017).
Enantioselective Disposition and Doping Control : Jacobson et al. (2017) explored the enantioselective disposition of (R)-salmeterol and (S)-salmeterol in urine following inhaled dosing. This study is significant for understanding how different forms of salmeterol are metabolized and excreted, which has implications for doping control in athletics (Jacobson et al., 2017).
Synthesis of (R)-Salmeterol : Research by Bream, Ley, and Procopiou (2002) discussed the enantioselective synthesis of (R)-salmeterol, providing insights into the chemical processes involved in creating this specific form of the drug. This information is crucial for pharmaceutical manufacturing and the development of similar compounds (Bream, Ley, & Procopiou, 2002).
Bronchopulmonary Distribution and Receptor Localisation : A study by Jacobson et al. (2018) investigated the enantioselective bronchopulmonary distribution of salmeterol, focusing on receptor localization as a determinant of its duration of action. This study contributes to our understanding of how salmeterol interacts with receptors in the lungs and its implications for treating respiratory conditions (Jacobson et al., 2018).
β2-Adrenergic Receptor Phosphorylation and Internalization : Moore et al. (2007) studied how salmeterol stimulation dissociates β2-adrenergic receptor phosphorylation and internalization. This research provides valuable insights into the molecular mechanisms of salmeterol’s action and its differences from other beta-agonists (Moore et al., 2007).
Clinical Pharmacokinetics of Salmeterol : Cazzola, Testi, and Matera (2002) provided an overview of the clinical pharmacokinetics of salmeterol, discussing its absorption, distribution, metabolism, and excretion. This is fundamental for understanding its clinical effects and safety profile (Cazzola, Testi, & Matera, 2002).
Propriétés
Numéro CAS |
135271-47-5 |
|---|---|
Nom du produit |
(r)-Salmeterol |
Formule moléculaire |
C25H37NO4 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1 |
Clé InChI |
GIIZNNXWQWCKIB-VWLOTQADSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
SMILES canonique |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

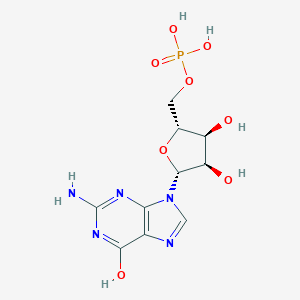
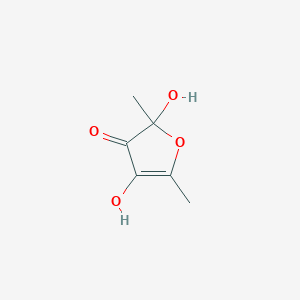
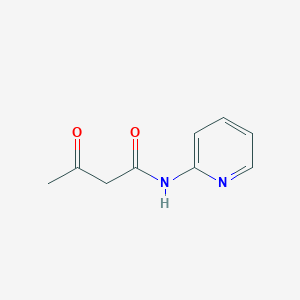
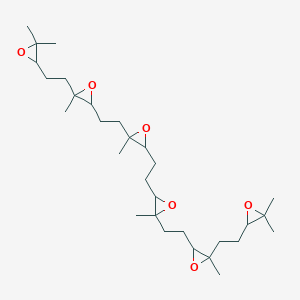
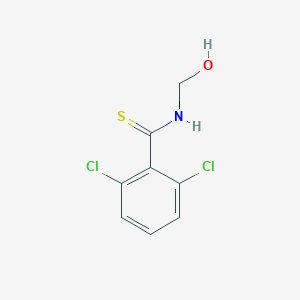
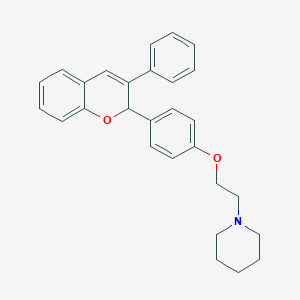
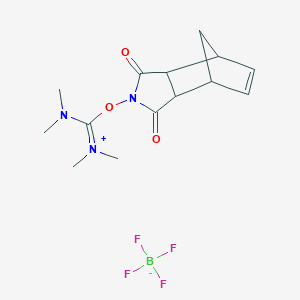
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
